

Health and safety information for 3,3-Dimethylpentane

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An In-depth Technical Guide to the Health and Safety of **3,3-Dimethylpentane**

This technical guide provides comprehensive health and safety information for **3,3- Dimethylpentane**, intended for researchers, scientists, and drug development professionals. It covers toxicological, flammability, and handling data, along with detailed experimental protocols for key safety assessments.

Chemical and Physical Properties

3,3-Dimethylpentane is a branched-chain alkane and an isomer of heptane.[1] It is a clear, colorless liquid with a gasoline-like odor.[2]



Property	Value	Reference
Molecular Formula	C7H16	[1]
Molecular Weight	100.20 g/mol	
CAS Number	562-49-2	[1]
Boiling Point	86.0 °C	[1]
Melting Point	-134.9 °C	[1]
Density	0.6934 g/mL at 20 °C	[1]
Vapor Pressure	82.7 mmHg at 25 °C	[3]
Flash Point	-6 °C (21.2 °F) to -12 °C	[4]
Explosion Limits	Lower: 1.00 vol %, Upper: 7.00 vol %	[4]
Refractive Index	1.39092 at 20 °C	[1]
Solubility	Soluble in acetone, alcohol, chloroform, and ether. Insoluble in water.[5][6]	

Flammability and Fire Safety

3,3-Dimethylpentane is a highly flammable liquid and vapor.[4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]

Fire Fighting Measures:

- Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[4] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.
 [4]
- Special Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated by thermal decomposition or combustion.[4]
 Containers may explode in the heat of a fire.[4]



 Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressuredemand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Toxicology and Health Effects

The primary health hazards associated with **3,3-Dimethylpentane** are related to its potential for aspiration, central nervous system depression, and irritation.[4]

Summary of Toxicological Effects

Endpoint	Effect	Reference
Acute Oral Toxicity	Aspiration hazard. May be fatal if swallowed and enters airways.[7] Considered to have low acute toxicity otherwise.[7]	
Acute Dermal Toxicity	Causes skin irritation.[4]	_
Acute Inhalation Toxicity	Causes respiratory tract irritation. Vapors may cause drowsiness and dizziness.[4]	
Eye Irritation	Causes eye irritation.[4]	-
Carcinogenicity	Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[4] No indication of carcinogenicity to humans.[3]	_
Target Organs	Central nervous system, lungs, eyes, skin.[4]	-

Routes of Exposure and Symptoms

- Inhalation: Causes respiratory tract irritation, drowsiness, and dizziness.[4] High concentrations can lead to central nervous system depression.[7]
- Skin Contact: Causes skin irritation.[4]
- Eye Contact: Causes eye irritation.[4]



• Ingestion: Aspiration is a major hazard. If the liquid is aspirated into the lungs, it can cause chemical pneumonitis, which may be fatal.[4] Ingestion may also lead to central nervous system depression with symptoms such as excitement, headache, dizziness, drowsiness, and nausea, potentially progressing to collapse, unconsciousness, and coma.[4]

Toxicological Mechanisms

The toxicity of short-chain alkanes like **3,3-Dimethylpentane** is primarily due to their physical properties.

Aspiration Toxicity: Due to its low viscosity and surface tension, if ingested, 3,3 Dimethylpentane can easily enter the lungs, where it disrupts the surfactant layer, leading to inflammation, edema, and impaired gas exchange (chemical pneumonitis).[8][9]



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Caption: Logical relationship of aspiration toxicity for low-viscosity hydrocarbons.

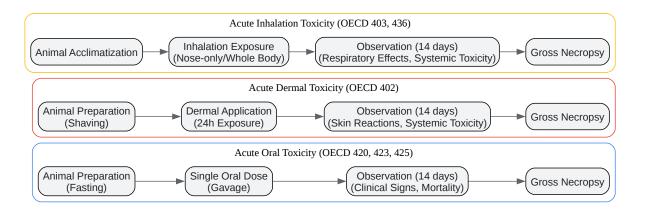
Neurotoxicity: Being lipophilic, alkanes can readily cross the blood-brain barrier and dissolve
in the lipid membranes of nerve cells.[10] This disrupts the normal function of ion channels
and receptors, leading to central nervous system depression.[8] The exact mechanism is not
fully understood but is thought to be similar to that of general anesthetics.[8]

Experimental Protocols

While specific experimental reports for **3,3-Dimethylpentane** are not publicly available, the following OECD guidelines represent the standard methodologies for assessing the health and safety of chemicals.

Acute Toxicity Testing





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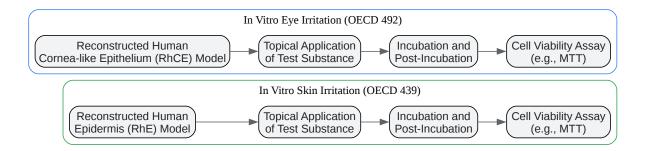
Caption: General experimental workflows for acute toxicity testing.

- Acute Oral Toxicity (OECD Guidelines 420, 423, 425): These methods are used to determine
 the adverse effects occurring after a single oral dose of a substance.[1][11] Typically, rodents
 are fasted before being administered the test substance by gavage.[12] Animals are then
 observed for up to 14 days for signs of toxicity and mortality.[12] A gross necropsy is
 performed on all animals at the end of the study.[12] The specific guideline used (420: Fixed
 Dose Procedure, 423: Acute Toxic Class Method, or 425: Up-and-Down Procedure)
 determines the dosing strategy.[1]
- Acute Dermal Toxicity (OECD Guideline 402): This test assesses the potential hazards from short-term dermal exposure.[2] The fur on the dorsal area of the test animals (usually rats) is removed, and the test substance is applied to the skin for a 24-hour period, held in place with a porous dressing.[13] The animals are observed for at least 14 days for skin reactions and systemic signs of toxicity.[13]
- Acute Inhalation Toxicity (OECD Guidelines 403, 436): These guidelines evaluate health hazards from short-term inhalation exposure to a substance as a gas, vapor, or aerosol.[4]



[14] Animals, preferably rats, are exposed for a defined period (typically 4 hours) in an inhalation chamber, either through nose-only or whole-body exposure.[15] They are then observed for at least 14 days.[14]

Irritation and Corrosivity Testing



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Caption: Experimental workflows for in vitro irritation testing.

- Skin Irritation (OECD Guideline 439): This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[16] The test chemical is applied topically to the tissue surface.[17] After a defined exposure and post-incubation period, cell viability is measured, typically using the MTT assay, to determine if the substance is an irritant.[18]
- Eye Irritation (OECD Guideline 492): This in vitro test utilizes a reconstructed human cornealike epithelium (RhCE) model.[19] The test chemical is applied to the epithelial surface for a specified time, followed by rinsing and incubation.[20] The endpoint is the measurement of cell viability, which is used to classify the eye irritation potential of the substance.[20]

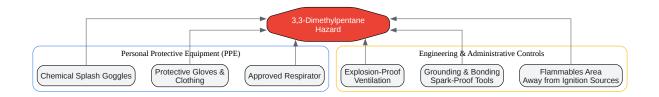
Handling, Storage, and First Aid Safe Handling and Storage



- Handling: Wash thoroughly after handling.[4] Use with adequate, explosion-proof ventilation.
 [4] Ground and bond containers when transferring material to prevent static discharges.[4]
 Use spark-proof tools and explosion-proof equipment.[4] Avoid contact with eyes, skin, and clothing, and avoid breathing vapor or mist.[4]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Keep away from heat, sparks, and open flames.[4] Store in a designated flammables area.[4]

Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical splash goggles.[4]
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
 [4]



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Caption: Hierarchy of controls for safe handling of **3,3-Dimethylpentane**.

First Aid Measures

 Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]



- Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][11]
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
- Ingestion: Do NOT induce vomiting due to the high risk of aspiration. Get medical aid immediately. If vomiting occurs naturally, have the victim lean forward to reduce the risk of aspiration.[4]

Accidental Release Measures

- Spill Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place
 it in a suitable, closed container for disposal.[4]
- Precautions: Remove all sources of ignition.[4] Use a spark-proof tool.[4] Ensure adequate ventilation.[4] A vapor-suppressing foam may be used to reduce vapors.[4]

Ecotoxicity

3,3-Dimethylpentane is classified as very toxic to aquatic life with long-lasting effects.[7][6] Avoid release to the environment.[6]

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